An In-depth Technical Guide to the Core Basic Properties of 3-Azabicyclo[3.1.1]heptane
An In-depth Technical Guide to the Core Basic Properties of 3-Azabicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.1.1]heptane is a saturated bicyclic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the fundamental physicochemical properties of 3-azabicyclo[3.1.1]heptane, its synthesis, and its application as a bioisostere in drug design. The strategic incorporation of this moiety can lead to significant improvements in the pharmacological profiles of drug candidates.
Physicochemical Properties
The physicochemical properties of 3-azabicyclo[3.1.1]heptane are crucial for its application in drug development, influencing factors such as solubility, permeability, and metabolic stability. While experimental data for the unsubstituted parent compound is limited, predicted values provide valuable insights.
Table 1: Physicochemical Properties of 3-Azabicyclo[3.1.1]heptane
| Property | Value | Data Type | Source |
| Molecular Formula | C₆H₁₁N | --- | PubChem[1] |
| Molecular Weight | 97.16 g/mol | --- | PubChem[1] |
| pKa | 11.57 ± 0.20 | Predicted | ChemicalBook[2] |
| XLogP3 | 0.6 | Computed | PubChem[1] |
| Boiling Point | 148.1 ± 8.0 °C | Predicted | ChemicalBook[2] |
| Density | 0.959 ± 0.06 g/cm³ | Predicted | ChemicalBook[2] |
| Aqueous Solubility | Data not available | --- | --- |
Synthesis of 3-Azabicyclo[3.1.1]heptane
Several synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed, often involving intramolecular cyclization reactions. One notable method involves the reduction of spirocyclic oxetanyl nitriles.[3][4] This approach is scalable and allows for the synthesis of multi-gram quantities of the target compound. The general synthetic strategy often starts from readily available cyclobutane derivatives.
Applications in Drug Discovery
The 3-azabicyclo[3.1.1]heptane scaffold is primarily utilized as a bioisostere for common aromatic and saturated heterocycles in drug molecules, such as pyridine and piperidine.[5][6] Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical and pharmacological properties without significantly altering its biological activity.
The replacement of a pyridine ring with the 3-azabicyclo[3.1.1]heptane core in the antihistamine drug Rupatidine resulted in a significant improvement in its physicochemical profile, including increased solubility and metabolic stability, along with a decrease in lipophilicity (logD).[3] This highlights the potential of this scaffold to enhance the "drug-likeness" of molecules.
The rigid conformational constraint of the bicyclic system can also lead to improved binding affinity and selectivity for biological targets. Its three-dimensional nature is a desirable trait in modern drug design, moving away from flat, aromatic structures.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of 3-azabicyclo[3.1.1]heptane and its derivatives.
Determination of pKa (Potentiometric Titration)
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Sample Preparation: A precisely weighed amount of 3-azabicyclo[3.1.1]heptane hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a calibrated burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
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Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known amount of 3-azabicyclo[3.1.1]heptane is dissolved in the aqueous or organic phase.
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Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a sealed container.
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Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium. The phases are then separated by centrifugation.
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Quantification: The concentration of 3-azabicyclo[3.1.1]heptane in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
Caption: Bioisosteric replacement of common heterocycles with 3-azabicyclo[3.1.1]heptane.
Caption: Experimental workflow for determining pKa and logP of 3-azabicyclo[3.1.1]heptane.
References
- 1. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Azabicyclo[3.1.1]heptane CAS#: 286-35-1 [m.chemicalbook.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]


